molecular formula C25H21ClFN3O2S B11215757 N-(4-chlorophenyl)-3-(4-fluorophenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(4-chlorophenyl)-3-(4-fluorophenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11215757
M. Wt: 482.0 g/mol
InChI Key: GLCYDEZTXZFSBJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-fluorophenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoxadiazocine ring system, which is known for its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(4-fluorophenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxadiazocine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxadiazocine ring system.

    Introduction of Substituents: The chlorophenyl and fluorophenyl groups are introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Thioxo Group Addition: The thioxo group is incorporated through a thiolation reaction, typically using sulfur-containing reagents.

    Final Functionalization: The carboxamide group is introduced in the final step, often through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(4-fluorophenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: Its potential biological activities, such as enzyme inhibition or receptor binding, make it a candidate for drug discovery and development.

    Medicine: The compound may have therapeutic potential for treating various diseases, pending further research and clinical trials.

    Industry: Its chemical reactivity can be harnessed in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(4-fluorophenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is not fully understood and may vary depending on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-(4-fluorophenyl)urea: This compound shares similar substituents but has a different core structure.

    N-(4-chlorophenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide: Another compound with similar substituents but different functional groups and core structure.

Uniqueness

N-(4-chlorophenyl)-3-(4-fluorophenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its benzoxadiazocine ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H21ClFN3O2S

Molecular Weight

482.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-10-(4-fluorophenyl)-4,9-dimethyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C25H21ClFN3O2S/c1-14-3-12-20-19(13-14)22-21(23(31)28-17-8-4-15(26)5-9-17)25(2,32-20)30(24(33)29-22)18-10-6-16(27)7-11-18/h3-13,21-22H,1-2H3,(H,28,31)(H,29,33)

InChI Key

GLCYDEZTXZFSBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(C(C2NC(=S)N3C4=CC=C(C=C4)F)C(=O)NC5=CC=C(C=C5)Cl)C

Origin of Product

United States

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